2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the 3-methylbenzylthio and p-tolyl groups is achieved through nucleophilic substitution reactions. These reactions typically require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Aromatic Substitution: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate aryl halides and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs and environmental impact.
Purification Techniques: Employing advanced chromatographic methods to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the pyrrolo[3,2-d]pyrimidine core, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic aromatic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Halogenated Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its interactions with enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers. Its structural properties might contribute to the performance characteristics of these materials.
Mechanism of Action
The mechanism by which 2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: shares similarities with other pyrrolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-11-13-22(14-12-18)30-26(31)25-24(23(16-28-25)21-9-4-3-5-10-21)29-27(30)32-17-20-8-6-7-19(2)15-20/h3-16,28H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGRGQYUIFYDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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